Gsk2256098

Overview

Description

GSK2256098 is a potent, selective, reversible, and ATP competitive FAK kinase inhibitor with an apparent Ki of 0.4 nM . It inhibits cancer cell growth and induces apoptosis .

Synthesis Analysis

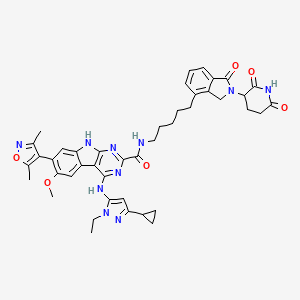

GSK2256098 has been developed to inhibit FAK activity through targeting the phosphorylation site of FAK, tyrosine (Y) 397 . It inhibits FAK Y397 phosphorylation, which correlates with decreased levels of phosphorylated Akt and ERK in cells . This inhibition decreases cell viability, anchorage-independent growth, and motility in a dose-dependent manner .Molecular Structure Analysis

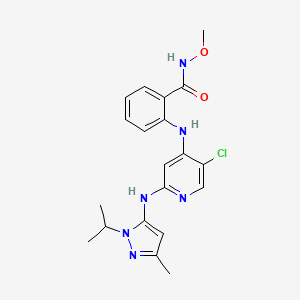

The molecular formula of GSK2256098 is C20H23ClN6O2 . The IUPAC name is 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide . The molecular weight is 414.9 g/mol .Chemical Reactions Analysis

GSK2256098 is a selective FAK kinase inhibitor, which inhibits growth and survival of pancreatic ductal adenocarcinoma cells . It targets FAK Y397 phosphorylation to inhibit PDAC cell growth .Physical And Chemical Properties Analysis

GSK2256098 is a small molecule with a molecular weight of 414.9 g/mol . It has a complex structure with multiple functional groups, including a chloro group, an amino group, a pyridine ring, a pyrazole ring, and a benzamide group .Scientific Research Applications

Glioblastoma Treatment

GSK2256098 has been studied as a potential treatment for glioblastoma , a type of brain cancer. It is a focal adhesion kinase (FAK) inhibitor and has shown the ability to inhibit growth in glioblastoma cell lines. Notably, it has demonstrated limited blood-brain barrier penetration in rodent studies, which is a significant consideration for treatment efficacy .

Combination Therapy Potential

Finally, GSK2256098 is being explored for its potential in combination therapy. Its ability to work synergistically with other cancer treatments could enhance overall treatment efficacy and patient outcomes.

Each of these applications offers a unique insight into the potential of GSK2256098 in cancer research and treatment. Ongoing studies continue to unravel the complexities of this drug and its multifaceted roles in oncology .

Mechanism of Action

Target of Action

GSK2256098 is a selective inhibitor of the Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, adhesion, and migration . It is commonly overexpressed and activated in a variety of cancers .

Mode of Action

GSK2256098 acts by inhibiting the tyrosine kinase activity of FAK . This inhibition is achieved by targeting the autophosphorylation site (Tyr 397) of FAK . By inhibiting FAK, GSK2256098 disrupts the signaling pathways that promote tumor growth and survival .

Biochemical Pathways

FAK exerts its functions through the phosphorylation of downstream target proteins in the cytoplasm . This leads to enhanced tumor cell adhesion and promotes tumor growth, cancer-stemness, invasion, and metastasis . FAK also plays a role in promoting cancer cell epithelial to mesenchymal transition (EMT), tumor angiogenesis, chemotherapeutic resistance, and fibrosis in the stroma .

Pharmacokinetics

It is known that systemic exposure to trametinib, another kinase inhibitor, increases when co-administered with gsk2256098 . This suggests that GSK2256098 may influence the bioavailability of other drugs.

Result of Action

The inhibition of FAK by GSK2256098 leads to the suppression of tumor proliferation, metastasis, and chemo-resistance . This results in the inhibition of growth and survival of certain cancer cells, such as pancreatic ductal adenocarcinoma cells .

Action Environment

Environmental factors can influence the action of GSK2256098. For instance, the blood-brain barrier (BBB) can limit the penetration of GSK2256098 into the brain . In the presence of tumor-associated bbb disruption, gsk2256098 can cross the bbb at markedly higher levels into the tumor . This suggests that the tumor microenvironment can influence the efficacy and stability of GSK2256098.

Safety and Hazards

The safety and tolerability of GSK2256098 were evaluated in a phase I study with patients with relapsed glioblastoma . The maximum tolerated dose was found to be 1000 mg twice daily . Dose-limiting toxicities were related to cerebral edema . Treatment-related adverse effects (>25%) were diarrhea, fatigue, and nausea .

Future Directions

Numerous FAK inhibitors, including GSK2256098, have demonstrated positive anti-tumor effects in preclinical studies and are undergoing clinical trials for several types of tumors . The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs .

properties

IUPAC Name |

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAHPPKGOOJSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1224887-10-8 | |

| Record name | GSK-2256098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK2256098 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2256098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)